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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887 Get Quote

AZ11645373 is a non-competitive, allosteric antagonist of the human P2X7 receptor.[1] Its

binding site is distinct from the orthosteric ATP-binding site and is located within a groove at the

interface between two subunits of the trimeric P2X7 receptor.[1][2][3] This allosteric modulation

by AZ11645373 effectively inhibits receptor function, preventing ion channel opening and

subsequent downstream signaling events.[1]

The antagonistic effects of AZ11645373 are primarily attributed to its (R)-enantiomer, which is

significantly more potent than the (S)-enantiomer.[4][5][6]

Quantitative Data: Binding Affinity and Potency
The potency of AZ11645373 and its enantiomers has been determined across various assays

and species, highlighting its selectivity for the human P2X7 receptor.
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Compound Species Assay Parameter Value (nM) Reference

Racemic

AZ11645373
Human

ATP-evoked

currents

(hP2X7-2Nβ

chimera)

IC50 ~30 [2]

Racemic

AZ11645373
Human

ATP-evoked

IL-1β release

(THP-1 cells)

IC50 90 [7][8][9]

Racemic

AZ11645373
Human

Non-

surmountable

inhibition

KB 5 - 20 [8][9]

(R)-

AZ11645373
Human

P2X7

Inhibition
IC50 32.9 [4][5][6]

(S)-

AZ11645373
Human

P2X7

Inhibition
IC50 1340 [5]

(R)-

AZ11645373
Mouse

P2X7

Inhibition
IC50 4940 [5]

(S)-

AZ11645373
Mouse

P2X7

Inhibition
Ineffective - [4][5][6]

Racemic

AZ11645373
Rat

P2X7

receptor-

mediated

currents

Inhibition

>500-fold

less effective

than on

human

[8]

Molecular Determinants of AZ11645373 Binding
Site-directed mutagenesis studies have identified key amino acid residues within the allosteric

binding pocket that are crucial for the binding of AZ11645373 and contribute to its species

selectivity. The differences in these residues between human, rat, and mouse P2X7 receptors

explain the observed variations in antagonist potency.

Key residues in the human P2X7 receptor that interact with AZ11645373 include:
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Phenylalanine 95 (F95): This residue is considered a pivotal molecular gateway. The (R)-

enantiomer of AZ11645373 is thought to form specific interactions with F95.[4][5][6] Mutation

of this residue to the corresponding residue in the rat receptor (Leucine) reduces antagonist

sensitivity.[2]

Phenylalanine 108 (F108)[5]

Valine 312 (V312)[5]

The species-specific differences in these residues (A312, Y108, and L95 in rat P2X7) are

responsible for the lower efficacy of AZ11645373 on the rat and mouse receptors.[5]

Experimental Protocols
The characterization of the AZ11645373 binding site and its inhibitory effects on the P2X7

receptor has been achieved through a variety of experimental techniques.

Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand to a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant

(Ki) of AZ11645373 for the P2X7 receptor.

General Protocol:

Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g.,

HEK293 cells) are prepared by homogenization and centrifugation.

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the

allosteric site of the P2X7 receptor (e.g., [³H]-compound-17) in the presence of varying

concentrations of AZ11645373.[1]

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Detection: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel activity.

Objective: To measure the effect of AZ11645373 on ATP-induced currents through the P2X7

receptor.

General Protocol:

Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor (or relevant

chimeras/mutants) are cultured on coverslips.

Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp

amplifier. The cell is held at a specific membrane potential.

Agonist Application: ATP or a more potent agonist like BzATP is applied to the cell to

activate the P2X7 receptors and elicit an inward current.

Antagonist Application: AZ11645373 is pre-applied or co-applied with the agonist to

determine its inhibitory effect on the ATP-induced current.

Data Analysis: The peak current amplitude in the presence of different concentrations of

AZ11645373 is measured and plotted to generate a concentration-response curve and

determine the IC50 value.[2]

Calcium Imaging Assays
These assays measure changes in intracellular calcium concentration, a key downstream event

of P2X7 receptor activation.

Objective: To assess the inhibitory effect of AZ11645373 on agonist-induced calcium influx.

General Protocol:
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Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4).

Baseline Measurement: The baseline fluorescence of the cells is recorded.

Stimulation: An agonist (ATP or BzATP) is added to the cells to stimulate P2X7 receptor

activation and subsequent calcium influx, leading to an increase in fluorescence.

Inhibition: The experiment is repeated in the presence of varying concentrations of

AZ11645373 to measure its ability to block the agonist-induced fluorescence increase.

Data Analysis: The change in fluorescence intensity is quantified to determine the

concentration-dependent inhibition by AZ11645373 and calculate its IC50.

IL-1β Release Assay
This assay measures the release of the pro-inflammatory cytokine IL-1β, a key downstream

consequence of P2X7 activation in immune cells.

Objective: To determine the potency of AZ11645373 in a physiologically relevant cellular

context.

General Protocol:

Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with

lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

Antagonist Treatment: The primed cells are pre-incubated with different concentrations of

AZ11645373.

P2X7 Activation: The cells are then stimulated with ATP to activate the P2X7 receptor and

trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β

and the release of mature IL-1β.

Quantification: The concentration of IL-1β in the cell supernatant is measured using an

enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The data are used to generate a concentration-inhibition curve and

calculate the IC50 value for AZ11645373.[7][8][9]

P2X7 Receptor Signaling and Inhibition by
AZ11645373
The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular

signaling events. AZ11645373, by binding to its allosteric site, prevents the conformational

changes necessary for channel opening, thereby blocking these downstream pathways.
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Caption: P2X7 receptor signaling and its inhibition by AZ11645373.

Experimental Workflow for Antagonist Characterization
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Caption: Experimental workflow for characterizing AZ11645373.

Conclusion
AZ11645373 is a highly potent and selective allosteric antagonist of the human P2X7 receptor.

Its binding site, located at the subunit interface, has been well-characterized, and key residues

responsible for its high affinity and species selectivity have been identified. The comprehensive

understanding of the interaction between AZ11645373 and the P2X7 receptor, facilitated by a

range of robust experimental protocols, provides a solid foundation for the development of

novel therapeutics targeting P2X7-mediated inflammation and related pathologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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